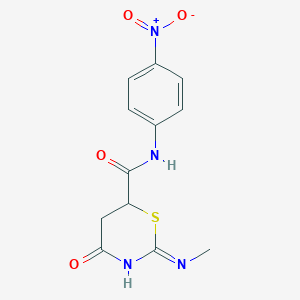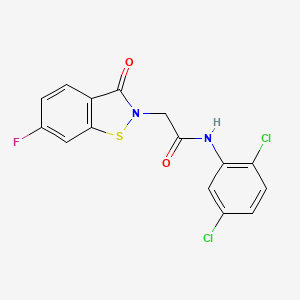![molecular formula C17H13Cl2N3O2 B11048166 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,6-Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.
Attachment of the Furan-2-ylmethyl Group: This can be done via a Friedel-Crafts alkylation or similar reaction, where the furan ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-b]pyridine core, potentially leading to dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydro-pyrazolo[3,4-b]pyridine derivatives.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: Its structure allows for potential binding to biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Due to its potential biological activities, it is being explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol exerts its effects is likely multifaceted:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound could influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the furan-2-ylmethyl group, potentially altering its biological activity.
1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol: Lacks the dichlorophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
Structural Features: The combination of the dichlorophenyl and furan-2-ylmethyl groups in the pyrazolo[3,4-b]pyridine core is unique, potentially conferring distinct biological activities.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H13Cl2N3O2 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-4-1-5-14(19)16(13)11-7-15(23)21-17-12(11)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,11H,7,9H2,(H,21,23) |
Clé InChI |
AXCMLOQGULMBFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)
![N-(3-Chloro-2-methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11048098.png)
![Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11048100.png)
![4-Amino-1-(4-methoxyphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048107.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048112.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)

